4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

Physical Chemistry Analytical Chemistry Solid-State Characterization

Sourcing reliable trisubstituted isoxazole intermediates with reactive bromoacetyl handles often delays lead optimization cycles. 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole directly addresses this: - 4-position bromoacetyl group enables regiospecific heterocycle construction (e.g., cyclocondensation with thioureas to aminothiazole-isoxazole pharmacophores). - ≥97% purity (batch-verified by HPLC retention time) ensures absence of 5-bromoacetyl regioisomer impurity. - Melting point 46-50 °C serves as rapid identity check, distinguishing from the non-brominated 4-acetyl analog (mp 54-56 °C).

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
CAS No. 104777-39-1
Cat. No. B010635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromoacetyl)-5-methyl-3-phenylisoxazole
CAS104777-39-1
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)CBr
InChIInChI=1S/C12H10BrNO2/c1-8-11(10(15)7-13)12(14-16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyQKOOGOQWNSWJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: Key Heterocyclic Intermediate


4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a trisubstituted isoxazole featuring a bromoacetyl electrophilic warhead at the 4-position, a methyl group at the 5-position, and a phenyl ring at the 3-position . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for constructing more complex heterocyclic frameworks, including enzyme inhibitors and receptor modulators [1]. Its commercial availability from multiple vendors at standard purity levels of 97% underscores its established role in research and development settings [2].

Role Versatile synthetic intermediate with electrophilic bromoacetyl warhead
Workflow Heterocyclic library construction via alkylation and cyclocondensation
Procurement Commercial availability at standard purity; multiple vendor sources

Why 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole Cannot Be Substituted


Substituting 4-(bromoacetyl)-5-methyl-3-phenylisoxazole with a structurally related analog, such as the 5-bromoacetyl isomer (CAS 14731-14-7) or the non-brominated 4-acetyl derivative (CAS 19212-42-1), introduces significant changes in reactivity, physicochemical properties, and potential biological outcomes. The position of the bromoacetyl group determines the electrophilic site for nucleophilic attack in subsequent reactions, directly impacting the regiochemical outcome of heterocycle construction [1]. Furthermore, the presence of the bromine atom, as opposed to a simple acetyl group, confers distinct reactivity profiles, such as the capacity for alkylation and cross-coupling reactions, which are fundamental to its utility as a key intermediate .

Target 4-Bromoacetyl isomer Reactive at 4-position
Substitute 5-Bromoacetyl isomer (CAS 14731-14-7) Regiochemistry differs; reactions with the same nucleophile yield constitutionally different products, invalidating structure-activity comparisons.
Target Bromoacetyl group High electrophilicity (α-bromo ketone)
Substitute Acetyl analog (CAS 19212-42-1) Non-brominated ketone is significantly less reactive; may stall nucleophilic substitutions and prevent alkylation-dependent library synthesis.
Target 4-Bromoacetyl-5-methyl-3-phenylisoxazole Melting range 46–50 °C
Substitute Acetyl analog Distinct melting point (54–56 °C) allows quick identity verification; using the wrong compound can be detected, but substitution alters reaction profiles.

Selection Evidence for 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole


Melting Point: Bromoacetyl vs. Acetyl Analog

The melting point (mp) of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole is consistently reported between 46-50 °C , whereas its non-brominated analog, 4-acetyl-5-methyl-3-phenylisoxazole, melts at a significantly higher temperature of 54-56 °C [1]. This ~8 °C difference is a direct consequence of the bromine substitution, which alters intermolecular forces in the solid state and is a critical, verifiable property for quality control and material handling.

Melting Point
Direct comparison
Target: 46–50 °C Comparator: 54–56 °C Comparator melts 4–10 °C higher
Rapid identity and purity checkpoint for receipt and inventory.
Based on vendor technical datasheets.
Physical Chemistry Analytical Chemistry Solid-State Characterization

Electrophilic Reactivity: Bromoacetyl vs. Acetyl

The bromoacetyl group in 4-(bromoacetyl)-5-methyl-3-phenylisoxazole is a strong electrophile capable of undergoing nucleophilic substitution and alkylation reactions, a key feature for building diverse heterocyclic libraries . In contrast, the acetyl group in 4-acetyl-5-methyl-3-phenylisoxazole is significantly less reactive, typically requiring activation or conversion to a better electrophile for similar transformations . This fundamental difference in electrophilicity defines the synthetic pathways for which each compound is suitable.

Electrophilic Reactivity
Class-level
Target: High (α-bromo ketone) Comparator: Acetyl analog – low Qualitative difference
Bromoacetyl warhead essential for nucleophilic substitution and alkylation pathways.
Class-level inference; reactivity context may vary with specific nucleophiles.
Synthetic Organic Chemistry Medicinal Chemistry Reactivity Comparison

Regiochemistry: 4- vs. 5-Bromoacetyl Isomer

The compound is specifically substituted at the isoxazole 4-position with a bromoacetyl group. Its close analog, 5-(bromoacetyl)-3-phenylisoxazole (CAS 14731-14-7), places the identical reactive group at the 5-position [1]. This regiochemical difference is critical; reaction of each isomer with the same nucleophile will yield constitutionally distinct products with different spatial arrangements and, therefore, different potential biological activities. While both are bromoacetyl isoxazoles, they are not interchangeable.

Regiochemistry
Class-level
Target: 4-bromoacetyl Comparator: 5-bromoacetyl isomer Constitutional isomerism
Regiochemical substitution pattern determines final derivative identity.
IUPAC and SMILES confirmation required to avoid ordering errors.
Structural Isomerism Medicinal Chemistry Synthetic Intermediate

Primary Applications of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole


Alkylation Scaffold for Heterocycle Libraries

Leverage the high electrophilicity of the α-bromo ketone moiety to create libraries of isoxazole derivatives. The bromoacetyl group is a versatile handle for reactions with nitrogen, oxygen, and sulfur nucleophiles, enabling the rapid exploration of chemical space around the 5-methyl-3-phenylisoxazole core for early-stage drug discovery projects.

Isoxazole-Thiazole Hybrids via Hantzsch Condensation

The bromoacetyl group can undergo cyclocondensation with thioureas or thioamides to yield aminothiazole-isoxazole conjugates, a common pharmacophore in kinase and anti-inflammatory research . This specific reactivity pathway is inaccessible to its non-brominated acetyl analog, making this compound the essential starting material for such series.

Analytical Reference for Regioisomer Identification

The distinct melting point range of 46-50 °C provides a benchmark for distinguishing this compound from its 4-acetyl analog (mp 54-56 °C) and can serve as a coarse identity check. More importantly, its unique retention time in chromatographic systems (HPLC, GC) can be used as a reference to confirm the absence of regioisomeric impurities, such as the 5-bromoacetyl isomer [1], in complex reaction mixtures.

Application
Selection Property
Validation Focus
Alkylation scaffold for heterocycle libraries
Electrophilic bromoacetyl warhead
Reactivity with N, O, S nucleophiles
Isoxazole-thiazole hybrids via Hantzsch condensation
α-Bromo ketone cyclocondensation reactivity
Thiazole formation with thioureas/thioamides
Analytical regioisomer identification
Distinct melting point and retention behavior
Differentiation from 5-bromoacetyl isomer

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